molecular formula C21H22ClN7O2 B11035904 N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide

N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide

Cat. No.: B11035904
M. Wt: 439.9 g/mol
InChI Key: ZPLMHAMMXZJAII-UHFFFAOYSA-N
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Description

N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a propionylamino group and a chlorinated phenyl group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the condensation of cyanuric chloride with aniline to form an intermediate compound. This intermediate is then reacted with 4-chloroaniline under controlled conditions to introduce the chlorinated phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN7O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C21H22ClN7O2/c1-3-17(30)23-13-5-9-15(10-6-13)25-20-27-19(22)28-21(29-20)26-16-11-7-14(8-12-16)24-18(31)4-2/h5-12H,3-4H2,1-2H3,(H,23,30)(H,24,31)(H2,25,26,27,28,29)

InChI Key

ZPLMHAMMXZJAII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)CC

Origin of Product

United States

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